molecular formula C14H15N3 B3425313 2'-Aminoacetophenone phenylhydrazone CAS No. 1384268-60-3

2'-Aminoacetophenone phenylhydrazone

Cat. No.: B3425313
CAS No.: 1384268-60-3
M. Wt: 225.29 g/mol
InChI Key: OHOPPWNOBIEEIT-LFIBNONCSA-N
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Description

2’-Aminoacetophenone phenylhydrazone is an organic compound with the molecular formula C14H15N3 and a molecular weight of 225.29 g/mol . It is a derivative of acetophenone and phenylhydrazine, characterized by the presence of an amino group and a phenylhydrazone moiety. This compound is primarily used in scientific research and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Aminoacetophenone phenylhydrazone can be synthesized through the reaction of 2’-aminoacetophenone with phenylhydrazine. The reaction typically involves mixing equimolar amounts of the reactants in an appropriate solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for 2’-aminoacetophenone phenylhydrazone are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2’-Aminoacetophenone phenylhydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed:

Mechanism of Action

The mechanism of action of 2’-aminoacetophenone phenylhydrazone involves its interaction with specific molecular targets and pathways. For example, it has been shown to affect mitochondrial bioenergetics by inhibiting pyruvate transport into mitochondria. This inhibition is mediated through the Ppargc1a/Esrra axis, leading to reduced ATP production and altered cellular metabolism . These effects are particularly relevant in the context of immune cell function and host-pathogen interactions .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(E)-N-anilino-C-methylcarbonimidoyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-11(13-9-5-6-10-14(13)15)16-17-12-7-3-2-4-8-12/h2-10,17H,15H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOPPWNOBIEEIT-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC=C1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=CC=C1)/C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801208172
Record name Ethanone, 1-(2-aminophenyl)-, 2-phenylhydrazone, (1E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384268-60-3, 40754-13-0
Record name Ethanone, 1-(2-aminophenyl)-, 2-phenylhydrazone, (1E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384268-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2-aminophenyl)-, 2-phenylhydrazone, (1E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Aminoacetophenone phenylhydrazone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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